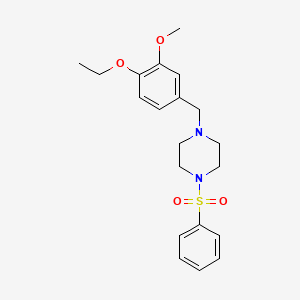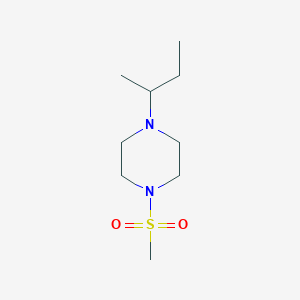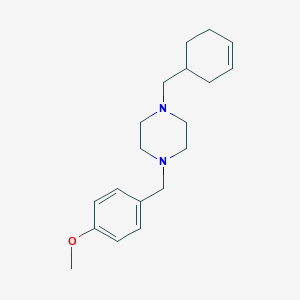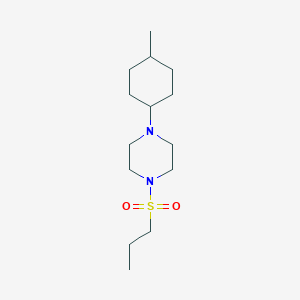
1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C21H26N2O4S , and it features a piperazine ring substituted with an ethoxy-methoxybenzyl group and a phenylsulfonyl group.
- EMPP exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine: , often referred to as , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes : EMPP can be synthesized through various routes. One common method involves the reaction of piperazine with 4-ethoxy-3-methoxybenzyl chloride, followed by sulfonation of the resulting compound with phenylsulfonyl chloride.
- Reaction Conditions : The reactions typically occur under anhydrous conditions, using appropriate solvents (e.g., dichloromethane or dimethylformamide).
- Industrial Production : While EMPP is not widely produced industrially, its synthesis can be scaled up using similar methods.
Chemical Reactions Analysis
- Reactivity : EMPP undergoes several types of reactions:
- Substitution : The phenylsulfonyl group can be substituted with other nucleophiles (e.g., amines or thiols).
- Oxidation/Reduction : The benzyl and methoxy groups may participate in redox reactions.
- Common Reagents and Conditions :
- Sulfonation: Phenylsulfonyl chloride, base, and solvent.
- Ethoxy-Methoxybenzyl Group Formation: 4-ethoxy-3-methoxybenzyl chloride and base.
- Major Products : The primary product is EMPP itself, but derivatives may also form during reactions.
Scientific Research Applications
- Medicinal Chemistry : EMPP’s unique structure makes it a potential lead compound for drug development.
- Anticancer Research : Researchers investigate its effects on cancer cell lines due to its phenylsulfonyl moiety.
- Neuropharmacology : EMPP’s piperazine ring suggests possible interactions with neurotransmitter receptors.
- Industrial Applications : Limited, but it could serve as a building block for other compounds.
Mechanism of Action
- Targets : EMPP likely interacts with cellular receptors or enzymes due to its structural features.
- Pathways : Further studies are needed to elucidate specific pathways affected by EMPP.
Comparison with Similar Compounds
- Similar Compounds :
- Piperazine Derivatives : Compare EMPP with other piperazine-based compounds.
- Sulfonyl-Containing Compounds : Highlight EMPP’s unique combination of phenylsulfonyl and benzyl-methoxy groups.
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-19-10-9-17(15-20(19)25-2)16-21-11-13-22(14-12-21)27(23,24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
InChI Key |
MDTXPEWAYKZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone](/img/structure/B10879528.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
![Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10879535.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10879538.png)
![1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium](/img/structure/B10879542.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10879545.png)
![(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879553.png)

![(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B10879568.png)

![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10879581.png)
![1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-](/img/structure/B10879588.png)

![(3,4-Dimethylphenyl){3-nitro-4-[4-(phenylcarbonyl)phenoxy]phenyl}methanone](/img/structure/B10879603.png)
